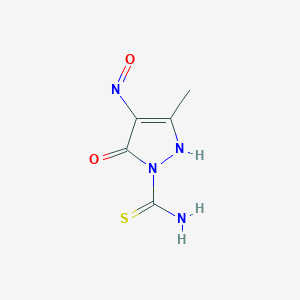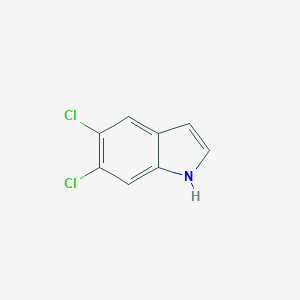![molecular formula C6H2Lu2O13 B058494 Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI) CAS No. 117247-81-1](/img/structure/B58494.png)
Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(3+);oxalate;hydrate, also known as Lutetium(III) oxalate hydrate, is a compound with the chemical formula Lu2(C2O4)3 · xH2O. It is a coordination compound where lutetium ions are coordinated with oxalate ions and water molecules. This compound is highly insoluble in water and converts to lutetium oxide when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium(III) oxalate hydrate can be synthesized by reacting lutetium salts, such as lutetium nitrate or lutetium chloride, with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 Lu(NO}_3\text{)_3 + 3 H}_2\text{C}_2\text{O}_4 \rightarrow \text{Lu}_2\text{(C}_2\text{O}_4\text{)_3 + 6 HNO}_3 ] The resulting lutetium oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of lutetium(III) oxalate hydrate follows similar synthetic routes but on a larger scale. The process involves the controlled addition of oxalic acid to a lutetium salt solution, followed by precipitation, filtration, and drying. The purity of the final product is ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Lutetium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form lutetium hydroxide.
Common Reagents and Conditions
Oxidation: Lutetium(III) oxalate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents like hydrogen gas.
Major Products Formed
Lutetium Oxide (Lu2O3): Formed upon thermal decomposition.
Lutetium Hydroxide (Lu(OH)3): Formed upon hydrolysis.
Scientific Research Applications
Lutetium(III) oxalate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Lutetium-based compounds are used in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics
Mechanism of Action
The mechanism of action of lutetium(III) oxalate hydrate in medical applications involves its conversion to lutetium-177, a radioactive isotope used in targeted radiotherapy. Lutetium-177 binds to specific receptors on cancer cells, delivering localized radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
Comparison with Similar Compounds
Similar Compounds
- Lutetium(III) chloride (LuCl3)
- Lutetium(III) oxide (Lu2O3)
- Lutetium(III) fluoride (LuF3)
Uniqueness
Lutetium(III) oxalate hydrate is unique due to its specific coordination with oxalate ions, which imparts distinct chemical properties such as high insolubility in water and specific thermal decomposition behavior. This makes it particularly useful in applications requiring high-purity lutetium oxide .
Properties
IUPAC Name |
lutetium(3+);oxalate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Lu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOLIMSGVAOTE-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Lu+3].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Lu2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583828 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117247-81-1 |
Source


|
| Record name | Lutetium ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)


